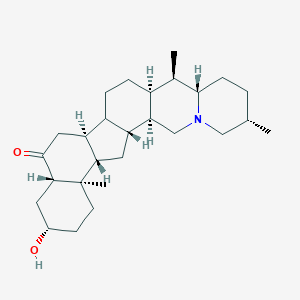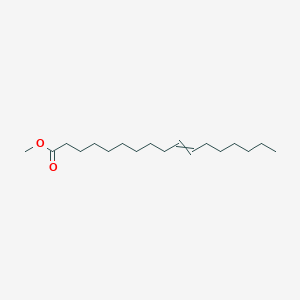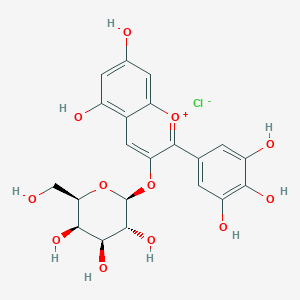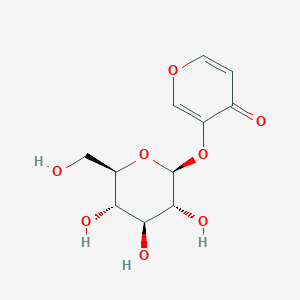
Erigerosid
Übersicht
Beschreibung
Erigeroside ist eine natürliche Verbindung, die aus der Pflanze Erigeron breviscapus gewonnen wird. Es ist ein Derivat von Glucose und bekannt für seine starken antioxidativen Eigenschaften und seine Fähigkeit, freie Radikale abzufangen . Die Verbindung hat die Summenformel C₁₁H₁₄O₈ und ein Molekulargewicht von 274,22 g/mol .
Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen
Erigeroside kann durch chemische Methoden synthetisiert werden, obwohl es häufiger aus natürlichen Quellen gewonnen wird. Die Syntheseroute beinhaltet die Glykosylierung eines geeigneten Aglykons mit Glucose unter kontrollierten Bedingungen .
Industrielle Produktionsmethoden
Die industrielle Produktion von Erigeroside beinhaltet typischerweise die Extraktion aus der ganzen Pflanze Erigeron breviscapus. Das Pflanzenmaterial wird einer Lösungsmittelextraktion unterzogen, gefolgt von Reinigungsprozessen wie Säulenchromatographie, um die Verbindung zu isolieren .
Wissenschaftliche Forschungsanwendungen
Erigeroside hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung für die Untersuchung von Glykosylierungsreaktionen und Kohlenhydratchemie verwendet.
Biologie: Untersucht auf seine antioxidativen Eigenschaften und seine Rolle beim Schutz von Zellen vor oxidativem Stress.
Medizin: Studien zu seinen potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen wie Schlaganfall, Alzheimer-Krankheit und anderen neurodegenerativen Erkrankungen
Wirkmechanismus
Erigeroside übt seine Wirkungen hauptsächlich durch seine antioxidative Aktivität aus. Es fängt freie Radikale ab und reduziert oxidativen Stress in Zellen. Die Verbindung interagiert mit verschiedenen molekularen Zielen, darunter Enzyme, die an oxidativen Stresswegen beteiligt sind. Es moduliert auch Signalwege wie den ROS/RNS-MMPs-TJs-Weg, der am Schutz der Blut-Hirn-Schranke beteiligt ist .
Wirkmechanismus
Target of Action
Erigeroside is a derivative of -glucose extracted from Satureja khuzistanica Jamzad It is known for its potent anti-oxidation and free radical scavenging abilities .
Mode of Action
Erigeroside interacts with its targets by exerting strong anti-oxidative effects and scavenging oxidation free radicals . This interaction results in a reduction of oxidative stress within the cells.
Result of Action
The molecular and cellular effects of Erigeroside’s action primarily revolve around its anti-oxidative properties. By scavenging oxidation free radicals, Erigeroside helps to reduce oxidative stress within cells .
Biochemische Analyse
Biochemical Properties
Erigeroside plays a significant role in biochemical reactions, particularly due to its antioxidant capabilities. It interacts with various enzymes and proteins, including those involved in oxidative stress pathways. For instance, Erigeroside has been shown to inhibit the activity of enzymes like inducible nitric oxide synthase (iNOS) and matrix metalloproteinase-9 (MMP-9), which are crucial in the regulation of oxidative stress and inflammation . These interactions help in reducing the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.
Cellular Effects
Erigeroside exerts several effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Erigeroside can modulate the PI3K-Akt signaling pathway, which is essential for cell survival and proliferation . Additionally, it affects the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage. Erigeroside’s impact on cellular metabolism includes the regulation of glucose uptake and utilization, which is vital for maintaining cellular energy balance.
Molecular Mechanism
At the molecular level, Erigeroside exerts its effects through various mechanisms. It binds to specific biomolecules, leading to the inhibition or activation of enzymes. For instance, Erigeroside inhibits the synthesis of iNOS and the activation of MMP-9, thereby reducing the degradation of tight junction proteins like claudin-5 . This inhibition helps in maintaining the integrity of the blood-brain barrier and protecting neurons from ischemic injury. Additionally, Erigeroside’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Erigeroside have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that Erigeroside remains stable under various conditions, retaining its antioxidant properties over extended periods . Long-term exposure to Erigeroside has been observed to enhance cellular resilience to oxidative stress, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of Erigeroside vary with different dosages in animal models. At lower doses, Erigeroside exhibits protective effects against oxidative stress and inflammation. At higher doses, it may lead to adverse effects, including toxicity and disruption of cellular functions . Studies have identified threshold doses that maximize the beneficial effects of Erigeroside while minimizing potential toxicity, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Erigeroside is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes like iNOS and MMP-9, modulating their activity to reduce the production of ROS and RNS . Additionally, Erigeroside influences metabolic flux by regulating the uptake and utilization of glucose, thereby maintaining cellular energy balance and reducing oxidative damage.
Transport and Distribution
Within cells and tissues, Erigeroside is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its antioxidant effects . The distribution of Erigeroside within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches areas affected by oxidative stress and inflammation.
Subcellular Localization
Erigeroside’s subcellular localization plays a vital role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, Erigeroside accumulates in mitochondria, where it helps in reducing mitochondrial oxidative stress and maintaining cellular energy production. This localization is essential for its protective effects against oxidative damage and inflammation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Erigeroside can be synthesized through chemical methods, although it is more commonly extracted from natural sources. The synthetic route involves the glycosylation of a suitable aglycone with glucose under controlled conditions .
Industrial Production Methods
Industrial production of erigeroside typically involves the extraction from the whole plant of Erigeron breviscapus. The plant material is subjected to solvent extraction, followed by purification processes such as column chromatography to isolate the compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Erigeroside durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Erigeroside kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um reduzierte Derivate zu erhalten.
Substitution: Erigeroside kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution, wie z. B. Halogene oder Alkylgruppen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen von Erigeroside und substituierte Verbindungen mit verschiedenen funktionellen Gruppen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Scutellarein-7-O-β-D-glucuronid: Eine weitere Verbindung, die in der Gattung Erigeron gefunden wird und ähnliche antioxidative Eigenschaften aufweist.
Chlorogensäure: Eine phenolische Verbindung mit antioxidativer Aktivität, die in verschiedenen Pflanzen vorkommt.
Caffeoylchinasäuren: Eine Gruppe von Verbindungen mit antioxidativen und entzündungshemmenden Eigenschaften
Einzigartigkeit von Erigeroside
Erigeroside ist aufgrund seines spezifischen Glykosylierungsmusters und seiner starken antioxidativen Aktivität einzigartig. Es ist besonders effektiv beim Abfangen freier Radikale und beim Schutz von Zellen vor oxidativen Schäden, was es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen macht .
Eigenschaften
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O8/c12-3-6-8(14)9(15)10(16)11(18-6)19-7-4-17-2-1-5(7)13/h1-2,4,6,8-12,14-16H,3H2/t6-,8-,9+,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBPBADGYXFZSW-ZHVGPZTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C(C1=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C(C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974649 | |
| Record name | 4-Oxo-4H-pyran-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59219-76-0 | |
| Record name | Erigeroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-4H-pyran-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is erigeroside and where is it found?
A: Erigeroside is a natural compound classified as a pyromeconic acid derivative. It is primarily found in plants belonging to the Erigeron genus, such as Erigeron breviscapus, Erigeron annuus, and Aster souliei. [, , ].
Q2: What are the known pharmacological activities of erigeroside?
A2: Erigeroside has demonstrated several promising pharmacological activities, including:
- Inhibition of platelet aggregation: Erigeroside significantly inhibits platelet aggregation induced by adenosine diphosphate (ADP) in vitro. [, ]
- Improvement of microcirculation: It can accelerate blood flow in arterioles and venules, relieving microcirculatory disturbances. []
- Protection against cerebral ischemia-reperfusion injury: Studies in rat models suggest a protective effect against cerebral ischemia-reperfusion injury, potentially due to its antioxidant and free radical scavenging properties. [, ]
- Potential antihypertensive effects: Erigeroside is a component of traditional Chinese medicine formulations used to treat hypertension, and studies suggest it may contribute to improving blood pressure and arterial function. []
Q3: What is the structure of erigeroside?
A: Erigeroside is a glucoside of pyromeconic acid. Its full chemical name is 3-hydroxy-4H-pyran-4-one 3-O-β-D-glucopyranoside. []
Q4: Are there any analytical methods for quantifying erigeroside in plant material or formulations?
A: Yes, researchers have developed methods using Ultra-High Performance Liquid Chromatography (UPLC) coupled with Photodiode Array Detection (PDA) for the quantification of erigeroside in Erigeron breviscapus. [, ]
Q5: How does erigeroside exert its protective effects against cerebral ischemia-reperfusion injury?
A: While the exact mechanisms are still under investigation, studies suggest that erigeroside's antioxidant and free radical scavenging properties may play a crucial role in protecting against cerebral ischemia-reperfusion injury. [, ] Further research is needed to fully elucidate the underlying molecular pathways involved.
Q6: What other compounds are often found alongside erigeroside in Erigeron species?
A6: Erigeron species are known to contain various other bioactive compounds, including:
- 3-hydroxy-4-pyranone: A precursor to erigeroside, also exhibiting platelet aggregation inhibition and microcirculation improvement properties. []
- Caffeic acid derivatives: Such as chlorogenic acid, neochlorogenic acid, and dicaffeoylquinic acids, known for their antioxidant and anti-inflammatory activities. [, ]
- Flavonoids: Like scutellarin and apigenin, often associated with antioxidant, anti-inflammatory, and vasodilatory effects. [, ]
Q7: Has erigeroside been investigated for its thrombin inhibitory activity?
A: Yes, a recent study utilizing thrombin-immobilized magnetic nanoparticles coupled with UPLC and mass spectrometry identified erigeroside as a potential thrombin inhibitor present in Erigeron breviscapus extract. [] This finding suggests erigeroside could contribute to the plant's traditional use in treating cardiovascular diseases.
Q8: Are there any known structure-activity relationships for erigeroside or related compounds?
A: While specific structure-activity relationships for erigeroside require further investigation, studies on related compounds like nitrogen-containing analogues of erigeroside suggest that modifications to the pyrone ring structure can impact biological activity, particularly cytotoxicity. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


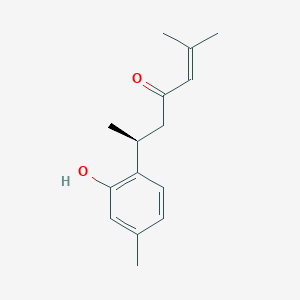

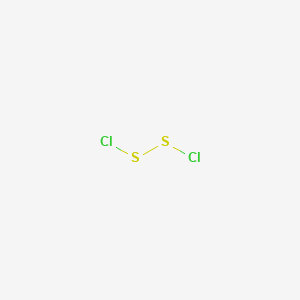


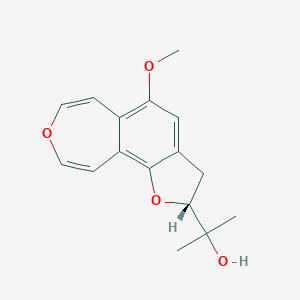
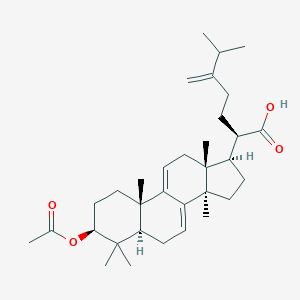

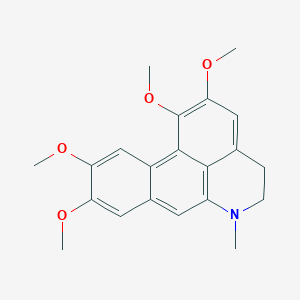
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)
